Omigapil

Vue d'ensemble

Description

Omigapil est un médicament neuroprotecteur initialement développé par Novartis, puis acquis par Santhera Pharmaceuticals. Il est connu pour son potentiel dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la sclérose latérale amyotrophique, bien que son développement pour ces affections ait été interrompu en raison d'un manque d'efficacité. This compound a depuis été étudié pour son potentiel dans le traitement de la dystrophie musculaire congénitale .

Analyse Des Réactions Chimiques

Omigapil subit diverses réactions chimiques, notamment :

Réduction : Comme pour l’oxydation, les réactions de réduction impliquant l’this compound ne sont pas décrites de manière exhaustive dans la littérature disponible.

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Applications de recherche scientifique

This compound a été largement étudié pour ses propriétés neuroprotectrices. Il a montré un potentiel dans la prévention de la neurodégénérescence dans divers modèles animaux, y compris ceux de la neuropathie motrice progressive et de la dégénérescence nigrostriatale induite par le MPTP. En outre, this compound a été étudié pour son efficacité dans le traitement de la dystrophie musculaire congénitale, en particulier dans les modèles murins de dystrophie musculaire congénitale déficiente en laminine-α2 et de myopathie liée au collagène VI .

Applications De Recherche Scientifique

Omigapil has been extensively studied for its neuroprotective properties. It has shown potential in preventing neurodegeneration in various animal models, including those for progressive motor neuronopathy and MPTP-induced nigrostriatal degeneration. Additionally, this compound has been investigated for its efficacy in treating congenital muscular dystrophy, particularly in mouse models of laminin-α2-deficient congenital muscular dystrophy and collagen VI-related myopathy .

Mécanisme D'action

Omigapil exerce ses effets en se liant à la glycéraldéhyde-3-phosphate déshydrogénase (GAPDH) et en bloquant la S-nitrosylation. Cela empêche l'activation de l'expression des gènes pro-apoptotiques. This compound inhibe la mort cellulaire programmée par le biais des enzymes GAPDH et SIAH1. L’enzyme de ménage glycolytique GAPDH est médiée par la synthase d’oxyde nitrique neuronal. Une fois activée par l’oxyde nitrique, GAPDH se lie à l’ubiquitine ligase SIAH1 et est transportée au noyau, où elle active les acétyltransférases p300/CBP pour améliorer l’acétylation et la transcription subséquente. Cette cascade conduit finalement à l’inhibition des gènes pro-apoptotiques tels que p53, PUMA et p21 .

Comparaison Avec Des Composés Similaires

Omigapil a été initialement développé en tant que molécule structurellement similaire à la sélégiline (L-déprenyl), un inhibiteur de la monoamine oxydase. Contrairement à la sélégiline, this compound n’inhibe pas la monoamine oxydase de type B. Cette distinction met en évidence le mécanisme d’action unique d’this compound. D’autres composés similaires comprennent :

Sélégiline (L-déprenyl) : Un inhibiteur de la monoamine oxydase utilisé dans le traitement de la maladie de Parkinson.

Rasagiline : Un autre inhibiteur de la monoamine oxydase présentant des propriétés neuroprotectrices.

Lazabemide : Un inhibiteur réversible de la monoamine oxydase de type B

L’unicité d’this compound réside dans sa capacité à inhiber la mort cellulaire programmée par le biais de la voie GAPDH-SIAH1, ce qui le distingue des autres agents neuroprotecteurs.

Méthodes De Préparation

Omigapil a été synthétisé pour la première fois chez Ciba-Geigy à Bâle, en Suisse. La voie de synthèse implique la formation de dibenzo[b,f]oxépine-10-ylméthyl-méthyl-prop-2-ynylamine. Des détails spécifiques sur les conditions de réaction et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public .

Activité Biologique

Omigapil, chemically known as TCH346 or CGP3466, is a small molecule developed primarily for its neuroprotective properties, particularly in the context of neurodegenerative diseases and congenital muscular dystrophies. Its mechanism of action involves the inhibition of programmed cell death (apoptosis) through the modulation of key enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and SIAH1. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, therapeutic applications, and research findings.

This compound functions by inhibiting the GAPDH-Siah1-mediated apoptosis pathway. Under normal conditions, GAPDH can be activated by neuronal nitric oxide synthase, leading to its binding with SIAH1 and subsequent translocation to the nucleus. This process activates pro-apoptotic genes such as p53 and PUMA, promoting cell death. This compound prevents this cascade by inhibiting GAPDH activation through S-nitrosylation, thereby blocking SIAH1 binding and nuclear translocation .

Key Biological Activities

- Neuroprotection : this compound has demonstrated efficacy in preventing neurodegeneration in various animal models. It protects against excitotoxicity induced by NMDA and kainate receptors in rat cortical neurons and rescues dopaminergic cells from toxins associated with Parkinson's disease .

- Muscle Dystrophy Treatment : In models of LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD), this compound has shown significant reductions in apoptosis and improved survival rates .

Pharmacokinetics

This compound is characterized by its ability to cross the blood-brain barrier and exhibit oral bioavailability as this compound mono-maleate salt. Studies indicate a bell-shaped dose-response curve across various models, with effective doses ranging from 0.014 to 0.14 mg/kg in primates . The pharmacokinetic profile suggests that a daily dose range of 0.3 to 3 mg is suitable for human trials.

Table 1: Pharmacokinetic Data of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Oral (as mono-maleate salt) |

| Effective Dose Range | 0.3 to 3 mg daily (70 kg individual) |

| Maximum Active Concentration | |

| Animal Models | Rhesus monkeys, mice |

Phase 1 Trials

A notable phase 1 open-label study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in pediatric patients with LAMA2-RD and COL6-RD. The study involved 20 participants aged 5-16 years who received doses ranging from 0.02 to 0.08 mg/kg/d over a period of 12 weeks .

Findings:

- Safety Profile : this compound was generally well tolerated with no significant adverse effects reported.

- Pharmacokinetics : The study confirmed a slightly greater than dose-proportional increase in systemic exposure at the tested doses.

- Clinical Assessments : No consistent changes were observed in disease-relevant clinical assessments during the trial duration.

Case Studies

Research has documented several case studies illustrating the therapeutic potential of this compound:

- Muscle Dystrophy Models : In mouse models for MDC1A (muscle dystrophy), treatment with this compound significantly inhibited apoptosis, reduced muscle pathology, improved locomotive activity, and extended survival .

- Congenital Muscular Dystrophy : In dy(2J) mouse models, this compound treatment resulted in decreased fibrosis and improved respiratory function .

Propriétés

IUPAC Name |

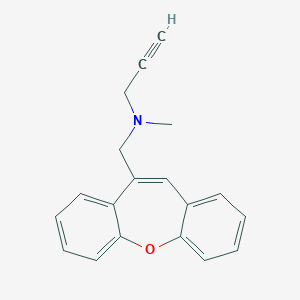

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMMOGWZCFQAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171098 | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181296-84-4, 634202-78-1 | |

| Record name | Omigapil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omigapil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omigapil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMIGAPIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.